molecular formula C12H16BrNO3S B2496359 {1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol CAS No. 937012-94-7

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol

Cat. No.: B2496359
CAS No.: 937012-94-7
M. Wt: 334.23
InChI Key: AZBDTJVXMGXSBX-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperidine ring substituted with a bromophenylsulfonyl group and a methanol moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Scientific Research Applications

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine, followed by the introduction of a methanol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenylsulfonyl)piperidine: Similar structure but lacks the methanol group.

    1-(4-Bromophenylsulfonyl)-4-methylpiperazine: Contains a piperazine ring instead of a piperidine ring.

    1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c13-11-1-3-12(4-2-11)18(16,17)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBDTJVXMGXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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